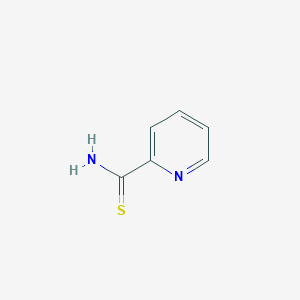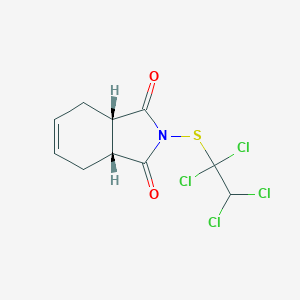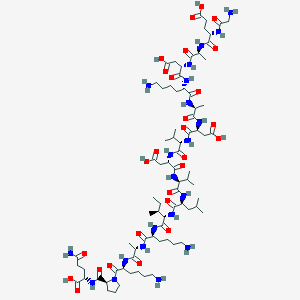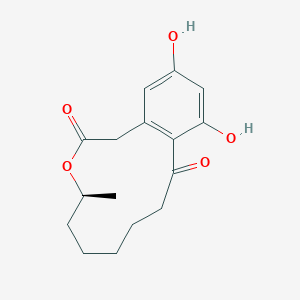
Pyridine-2-carbothioamide
Übersicht
Beschreibung
2-Pyridylthioamide, also known as pyridine-2-carbothioamide, is an organic compound with the molecular formula C6H6N2S. It is a heterocyclic compound containing a pyridine ring substituted with a thioamide group at the 2-position. This compound is commonly used as a synthetic intermediate in pharmaceutical synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 2-Pyridylthioamid kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode umfasst die Reaktion von 2-Chlorpyridin mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Kristallisation isoliert .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von 2-Pyridylthioamid effizientere Methoden im größeren Maßstab umfassen. Beispielsweise kann die Reaktion von 2-Chlorpyridin mit Ammoniumthiocyanat in Gegenwart eines Katalysators verwendet werden, um 2-Pyridylthioamid in größerem Maßstab zu produzieren .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Pyridylthioamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu dem entsprechenden Sulfonamid oxidiert werden.
Reduktion: Es kann zu dem entsprechenden Amin reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Thioamidgruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können in Gegenwart einer Base verwendet werden.
Wichtige gebildete Produkte:
Oxidation: Bildung von Sulfonamidderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Pyridinderivaten.
Wissenschaftliche Forschungsanwendungen
2-Pyridylthioamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es wird bei der Untersuchung von Enzyminhibitoren und als Ligand in der Koordinationschemie verwendet.
Medizin: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen.
Industrie: Es wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Pyridylthioamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Thioamidgruppe kann Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren, was die Aktivität von Enzymen und anderen Proteinen beeinflusst. Diese Interaktion kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt .
Ähnliche Verbindungen:
Pyridin-2-carboxamid: Ähnliche Struktur, aber mit einer Carboxamidgruppe anstelle einer Thioamidgruppe.
Pyridin-2-thiol: Enthält eine Thiolgruppe anstelle einer Thioamidgruppe.
Pyridin-2-sulfonamid: Enthält eine Sulfonamidgruppe anstelle einer Thioamidgruppe.
Einzigartigkeit: 2-Pyridylthioamid ist aufgrund seiner Thioamidgruppe einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein des Schwefelatoms in der Thioamidgruppe ermöglicht einzigartige Interaktionen mit Metallionen und Proteinen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht .
Wirkmechanismus
The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Pyridine-2-thiol: Contains a thiol group instead of a thioamide group.
Pyridine-2-sulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
| Record name | 2-Pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5346-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE, THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiopicolinamide acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. In this case, it uses the sulfur atom from the thioamide group and the nitrogen atom from the pyridine ring. [, , , ] This forms a stable chelate complex with the metal ion. For example, thiopicolinamide extracts indium(III) from alkaline media by forming a complex that is soluble in organic solvents. [] Similarly, it forms intensely colored complexes with iron(II) in basic solutions. []
ANone: * Molecular Formula: C6H6N2S * Molecular Weight: 138.19 g/mol
A: While not directly addressed in the provided research, the ability of thiopicolinamide derivatives to coordinate with metal ions suggests potential for catalytic applications. Copper complexes of thiopicolinamide derivatives have demonstrated utility in directing group-mediated C-H amination/annulation cascades. [] The choice of picolinamide vs. thiopicolinamide as a directing group significantly influenced the reaction outcome, showcasing the importance of the sulfur atom in dictating reaction pathways. []
A: Research indicates that subtle modifications in the structure of thiopicolinamide derivatives can significantly impact their activity and selectivity. For instance, replacing picolinamide with thiopicolinamide as a directing group in copper-catalyzed reactions led to a divergent synthesis of benzimidazoles instead of benzimidazolones. [] This highlights the crucial role of the sulfur atom in directing the reaction pathway.
A: While the provided research doesn't explicitly detail specific analytical methods for thiopicolinamide, it mentions employing techniques like UV-Vis spectrophotometry to study the complexation of thiopicolinamide derivatives with metal ions. [] This suggests the potential for using spectrophotometric methods to quantify thiopicolinamide based on the characteristic absorption of its metal complexes.
ANone: The provided research does not offer specific details about the environmental impact or degradation pathways of thiopicolinamide and its derivatives. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
A: Yes, researchers have explored incorporating thiopicolinamide groups into calixarene scaffolds to create novel extractants for separating actinides and lanthanides. [] These modified calixarenes demonstrated promising selectivity for Am(III) over Eu(III) from acidic solutions, indicating their potential for nuclear waste treatment applications. []
A: Early research, as far back as the 1950s, investigated the potential of thiopicolinamide derivatives for forming coordination polymers with various metal ions. [, ] This research explored the use of bidentate ligands, like bis-thiopicolinamides, to generate linear polymers with tetracoordinate metal ions. [, ] While these early studies focused on polymer synthesis, they laid the foundation for understanding the coordination chemistry of thiopicolinamide derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)

![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)










